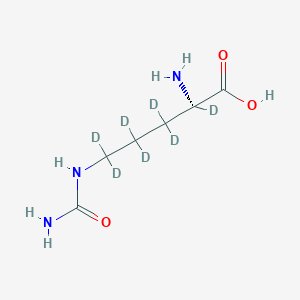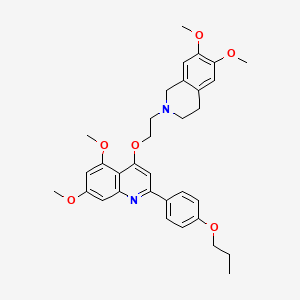
SARS-CoV-2-IN-19
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SARS-CoV-2-IN-19 is a compound that has garnered significant attention due to its potential applications in combating the SARS-CoV-2 virus, which is responsible for the COVID-19 pandemic. This compound is part of a broader class of inhibitors designed to target specific proteins and enzymes critical for the replication and survival of the virus.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-19 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Common synthetic routes may include nucleophilic substitution, condensation reactions, and cyclization processes. The reaction conditions often require specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and efficacy of the compound. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assurance.
化学反应分析
Types of Reactions
SARS-CoV-2-IN-19 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and specific catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride, and appropriate solvents.
Substitution: Nucleophiles like halides, electrophiles, and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学研究应用
SARS-CoV-2-IN-19 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its interactions with viral proteins and its potential to inhibit viral replication.
Medicine: Explored as a potential therapeutic agent for treating COVID-19 by targeting specific viral enzymes.
Industry: Utilized in the development of diagnostic tools and assays for detecting SARS-CoV-2.
作用机制
The mechanism of action of SARS-CoV-2-IN-19 involves its interaction with specific molecular targets within the virus. The compound is designed to inhibit the activity of viral proteases, which are essential for the replication and maturation of the virus. By binding to the active site of these enzymes, this compound prevents the cleavage of viral polyproteins, thereby disrupting the viral life cycle and reducing viral load.
相似化合物的比较
Similar Compounds
Remdesivir: An antiviral drug that inhibits RNA-dependent RNA polymerase.
Favipiravir: Targets viral RNA polymerase and inhibits viral replication.
Hydroxychloroquine: Interferes with viral entry and replication.
Uniqueness
SARS-CoV-2-IN-19 is unique in its specific targeting of viral proteases, which distinguishes it from other antiviral compounds that primarily target RNA polymerase or viral entry mechanisms. This specificity may offer advantages in terms of efficacy and reduced likelihood of resistance development.
Conclusion
This compound represents a promising compound in the fight against COVID-19, with its unique mechanism of action and potential applications in various scientific fields. Continued research and development are essential to fully realize its potential and contribute to global efforts in combating the pandemic.
属性
分子式 |
C33H38N2O6 |
|---|---|
分子量 |
558.7 g/mol |
IUPAC 名称 |
4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethoxy]-5,7-dimethoxy-2-(4-propoxyphenyl)quinoline |
InChI |
InChI=1S/C33H38N2O6/c1-6-14-40-25-9-7-22(8-10-25)27-20-32(33-28(34-27)18-26(36-2)19-31(33)39-5)41-15-13-35-12-11-23-16-29(37-3)30(38-4)17-24(23)21-35/h7-10,16-20H,6,11-15,21H2,1-5H3 |
InChI 键 |
YXTIUOGLXGCFRY-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=C(C(=CC(=C3)OC)OC)C(=C2)OCCN4CCC5=CC(=C(C=C5C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


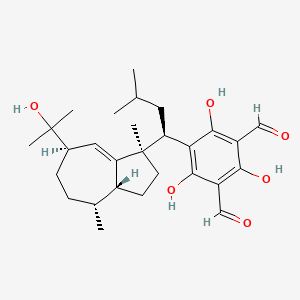
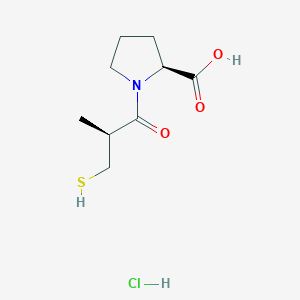
![(2S)-N-[(1S)-1-[1-[2-[4-[2-[6-tert-butylsulfonyl-4-[(4,5-dimethyl-1H-pyrazol-3-yl)amino]quinazolin-7-yl]oxyethyl]piperazin-1-yl]pyrimidine-5-carbonyl]piperidin-4-yl]-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12403527.png)
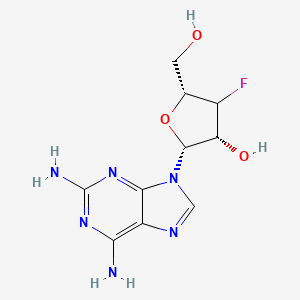
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B12403531.png)
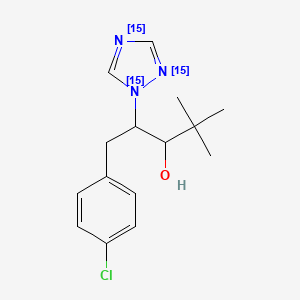
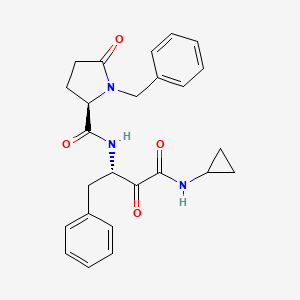
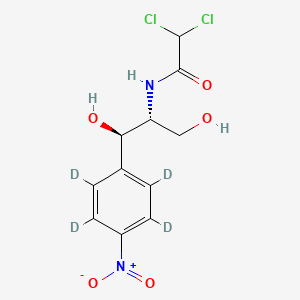
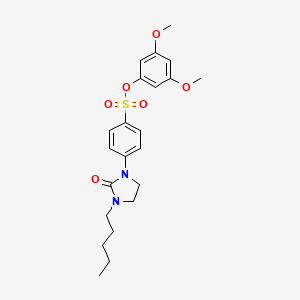


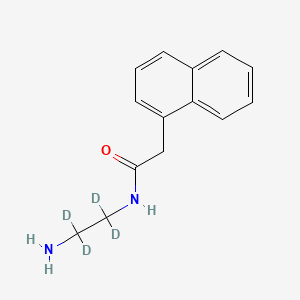
![(5S)-4,4-dideuterio-5-propan-2-yl-1-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]imidazolidin-2-one](/img/structure/B12403568.png)
